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Introduction

Epoxy resin encapsulation is a critical process in the manufacturing of electronics, providing
robust protection for sensitive components against environmental factors, mechanical stress,
and thermal shock. This application note provides a detailed overview of the procedures,
materials, and quality control measures for encapsulating electronic components with epoxy
resin. The protocols outlined are intended to serve as a comprehensive guide for achieving
reliable and high-performance encapsulation. Epoxy encapsulation enhances the durability and
longevity of electronic assemblies by providing excellent electrical insulation, moisture
resistance, and thermal stability.

Materials and Equipment

Successful encapsulation is contingent on the appropriate selection of materials and
equipment.

2.1. Epoxy Resin Systems

A variety of epoxy resin systems are available, each formulated to meet specific performance
requirements. The choice of resin depends on the application's demands regarding thermal
conductivity, flexibility, and electrical properties.
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Table 1: Comparison of Common Epoxy Resin Systems for Electronic Encapsulation
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Property Flexible Epoxy

Epoxy Epoxy Epoxy
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water absorption
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) ] temperature High-frequency Wearable
Typical potting, ) ) ] ]
o devices, electronics, 5G devices, flexible
Applications consumer ) ) o
) automotive equipment circuits
electronics )
electronics
Lower heat and
Limitations Brittle High viscosity Higher cost mechanical

strength

2.2. Hardeners and Additives

Hardeners, or curing agents, are essential for the polymerization of the epoxy resin. Common
hardeners include amines and anhydrides. Additives such as fillers (e.g., silica, alumina) can
be incorporated to enhance properties like thermal conductivity and reduce shrinkage.

2.3. Equipment

Vacuum chamber for de-gassing

Dispensing equipment (manual or automated)

Molds or potting shells

Curing oven with precise temperature control

Personal Protective Equipment (PPE): safety glasses, gloves

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8636779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Encapsulation Procedure

The encapsulation process can be broken down into several key stages, from preparation to
final curing.

3.1. Preparation of Electronic Components
Proper preparation is crucial for ensuring strong adhesion and a void-free encapsulation.

o Cleaning: Thoroughly clean the electronic components and the substrate to remove any
contaminants such as dust, grease, or moisture. Isopropyl alcohol is commonly used for this
purpose.

e Drying: Ensure all components are completely dry before encapsulation to prevent moisture-
related defects.

e Masking: Mask any areas, such as connectors or test points, that should not be
encapsulated.

3.2. Epoxy Resin Preparation

e Mixing: Accurately measure and thoroughly mix the epoxy resin and hardener according to
the manufacturer's instructions. An incorrect mixing ratio can lead to incomplete curing.

e De-gassing (Vacuuming): To eliminate air bubbles that can compromise the encapsulation's
integrity, place the mixed epoxy in a vacuum chamber until all trapped air is removed.

3.3. Application of Epoxy Resin
Several methods can be used to apply the epoxy resin:
o Potting: The electronic assembly is placed in a mold or "pot," and the epoxy is poured over it.

o Dam and Fill: A high-viscosity "dam" is dispensed around the components, and then a low-
viscosity "fill" material is dispensed within the dam.

o Dispensing: Automated or manual dispensing equipment is used to apply the epoxy to
specific areas.
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3.4. Curing

The curing process transforms the liquid epoxy into a solid, protective material. The curing
schedule is critical and depends on the specific epoxy system.

Table 2: Typical Curing Schedules for Different Epoxy Systems

Epoxy System Curing Temperature (°C) Curing Time
Room Temperature Cure 20-25 24-72 hours
Heat Cure (General) 65 2 hours

Heat Cure (High Temp) 100 35 minutes
Heat Cure (High Temp) 130 25 minutes
Heat Cure (High Temp) 160 15 minutes
Heat Cure (Rapid) 200 10 minutes

Note: These are general guidelines. Always refer to the manufacturer's datasheet for specific
curing profiles.

Experimental Protocols
4.1. Protocol for Sample Preparation
e Component Cleaning:
1. Immerse the electronic assembly in a beaker of isopropyl alcohol.
2. Place the beaker in an ultrasonic bath for 5-10 minutes.
3. Remove the assembly and dry it in an oven at 60°C for 30 minutes.
e Mold Preparation:

1. Clean the mold with a suitable solvent.
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2. Apply a mold release agent if the mold is to be removed after curing.
e Epoxy Mixing and De-gassing:
1. Weigh the epoxy resin and hardener in the correct ratio as specified by the manufacturer.

2. Mix thoroughly for the recommended time, scraping the sides and bottom of the mixing
container.

3. Place the mixed epoxy in a vacuum chamber and apply a vacuum of 25-29 inHg until
bubbling subsides.

e Potting and Curing:
1. Place the cleaned and dried electronic assembly into the prepared mold.

2. Slowly pour the de-gassed epoxy into the mold, ensuring complete coverage of the
components.

3. Place the potted assembly in a curing oven and follow the specified curing schedule.
4.2. Quality Control Protocols
4.2.1. Visual Inspection
o Objective: To identify any physical defects in the encapsulation.

o Procedure: After curing, visually inspect the encapsulated component under magnification
for:

o Voids or air bubbles

o Cracks or delamination
o Incomplete filling

o Surface imperfections

4.2.2. Hardness Test
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o Objective: To verify the completeness of the cure.

e Procedure: Use a durometer (Shore D scale for rigid epoxies) to measure the hardness of
the cured epoxy at several points. Compare the readings to the manufacturer's
specifications.

Visualizations
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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